molecular formula C16H16N2O2S B12201718 1-(2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole

1-(2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole

Cat. No.: B12201718
M. Wt: 300.4 g/mol
InChI Key: APTOATRTWLVZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a 2,4-dimethylbenzenesulfonyl group attached to the benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carbonyl compound under acidic conditions.

    Introduction of the 2,4-Dimethylbenzenesulfonyl Group: The sulfonylation of the benzodiazole core is achieved by reacting it with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodiazole ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or aminated benzodiazole derivatives.

Scientific Research Applications

1-(2,4-Dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzodiazole core can interact with nucleic acids or other biomolecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenylsulfonyl)-2-methyl-1H-1,3-benzodiazole
  • 1-(2,4-Dimethylphenylsulfonyl)-1H-1,3-benzodiazole
  • 1-(2,4-Dimethylbenzenesulfonyl)-1H-1,3-benzodiazole

Uniqueness

1-(2,4-Dimethylbenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is unique due to the specific positioning of the 2,4-dimethylbenzenesulfonyl group, which can influence its reactivity and interaction with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H16N2O2S

Molecular Weight

300.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)sulfonyl-2-methylbenzimidazole

InChI

InChI=1S/C16H16N2O2S/c1-11-8-9-16(12(2)10-11)21(19,20)18-13(3)17-14-6-4-5-7-15(14)18/h4-10H,1-3H3

InChI Key

APTOATRTWLVZFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2C(=NC3=CC=CC=C32)C)C

Origin of Product

United States

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